molecular formula C21H16ClN3O3S3 B2576279 (E)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682784-04-9

(E)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No. B2576279
CAS RN: 682784-04-9
M. Wt: 490.01
InChI Key: HPPBWRVUYSDOLZ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C21H16ClN3O3S3 and its molecular weight is 490.01. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Effects

Studies have demonstrated that derivatives of thioxothiazolidin-4-one, which share structural similarities with the specified compound, exhibit potent anticancer and antiangiogenic activities. For instance, novel thioxothiazolidin-4-one derivatives have shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010). Further, these derivatives have been found to induce cytotoxicity and apoptosis in human leukemia cells, highlighting the importance of the thiazolidinone framework in anticancer effects (Chandrappa et al., 2009).

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have also been explored, with certain compounds displaying significant activity against bacteria and fungi. This suggests their potential use in combating microbial infections (Patel & Shaikh, 2010).

Antifibrotic and Psychotropic Activity

Additionally, certain thiazolidinone derivatives have been shown to possess antifibrotic and psychotropic activities, opening avenues for their use in treating fibrotic diseases and mood disorders. Notably, compounds have been identified that significantly reduce the viability of fibroblasts without possessing anticancer effects, highlighting their selectivity and potential as antifibrotic agents (Kaminskyy et al., 2016).

properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S3/c22-14-5-3-13(4-6-14)10-16-12-23-20(30-16)24-18(26)7-8-25-19(27)17(31-21(25)29)11-15-2-1-9-28-15/h1-6,9,11-12H,7-8,10H2,(H,23,24,26)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPBWRVUYSDOLZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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